molecular formula C13H15N3O5S B11299661 2-hydroxy-N-(2-methoxybenzyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

2-hydroxy-N-(2-methoxybenzyl)-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No.: B11299661
M. Wt: 325.34 g/mol
InChI Key: JBDFVTDWNWNHAT-UHFFFAOYSA-N
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Description

2-HYDROXY-N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrimidine ring, a sulfonamide group, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-HYDROXY-N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate aldehydes with urea derivatives under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization and chromatography are essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-HYDROXY-N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols using reducing agents like sodium borohydride.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions produce secondary alcohols .

Scientific Research Applications

2-HYDROXY-N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-HYDROXY-N-[(2-METHOXYPHENYL)METHYL]-4-METHYL-6-OXO-1,6-DIHYDROPYRIMIDINE-5-SULFONAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. Pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins .

Properties

Molecular Formula

C13H15N3O5S

Molecular Weight

325.34 g/mol

IUPAC Name

N-[(2-methoxyphenyl)methyl]-6-methyl-2,4-dioxo-1H-pyrimidine-5-sulfonamide

InChI

InChI=1S/C13H15N3O5S/c1-8-11(12(17)16-13(18)15-8)22(19,20)14-7-9-5-3-4-6-10(9)21-2/h3-6,14H,7H2,1-2H3,(H2,15,16,17,18)

InChI Key

JBDFVTDWNWNHAT-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)S(=O)(=O)NCC2=CC=CC=C2OC

Origin of Product

United States

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